Chemical structure and properties of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine
Chemical structure and properties of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine
This technical guide provides an in-depth analysis of 3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine , a highly functionalized heterocyclic scaffold used primarily in the discovery of bioactive agents (e.g., p38 MAPK inhibitors, HIV-1 NNRTIs).
The content is structured to serve as a laboratory companion for synthesis, characterization, and functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This molecule represents a penta-substituted pyridine core. Its utility stems from the orthogonal reactivity of its substituents: the electrophilic bromine atoms at positions 4 and 6, the electron-withdrawing cyano group at position 3, and the steric bulk provided by the phenyl ring at position 5.
Nomenclature & Identifiers[1][4][5][6]
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IUPAC Name: 4,6-Dibromo-2-methyl-5-phenylpyridine-3-carbonitrile
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Alternative Names: 4,6-Dibromo-2-methyl-5-phenylnicotinonitrile
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Molecular Formula: C₁₃H₈Br₂N₂
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Molecular Weight: 352.03 g/mol
Physicochemical Properties Table[6]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Highly dependent on purity; crude usually yellow. |
| Melting Point | 148–152 °C (Predicted) | Varies by crystal polymorph. |
| Solubility | DCM, CHCl₃, DMSO, DMF | Insoluble in water; sparingly soluble in hexanes. |
| LogP | ~4.2 (Predicted) | High lipophilicity due to dibromo/phenyl motifs. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | Pyridine N and Cyano N. |
| Polar Surface Area | 36.7 Ų |
Synthetic Methodology
The synthesis of this scaffold is a two-stage process: (1) Construction of the pyridine core via a multicomponent condensation to yield the dihydroxy intermediate, and (2) Aromatization via bromination.
Stage 1: Core Construction (Guareschi-Thorpe Condensation)
The formation of the pyridine ring with the specific 2-methyl-5-phenyl substitution pattern requires the condensation of 3-aminocrotononitrile (providing the N-C2-C3 fragment) with diethyl phenylmalonate (providing the C4-C5-C6 fragment).
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Reagents: Diethyl phenylmalonate, 3-Aminocrotononitrile (3-Amino-2-butenenitrile), Sodium Ethoxide (NaOEt).
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Solvent: Ethanol (anhydrous).
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Conditions: Reflux (4–6 hours).
Protocol:
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Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate NaOEt in situ.
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Add 3-aminocrotononitrile (1.0 eq) and diethyl phenylmalonate (1.0 eq).
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Heat to reflux for 5 hours. A precipitate (sodium salt of the pyridone) typically forms.
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Cool to room temperature.
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Critical Step: Acidify with 1N HCl to pH ~3 to precipitate the tautomeric 4,6-dihydroxy-2-methyl-5-phenylnicotinonitrile .
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Filter, wash with water and cold ethanol. Dry in vacuo.
Stage 2: Dehydroxy-Bromination
The conversion of the 4,6-dihydroxy (or pyridone) intermediate to the 4,6-dibromo target is achieved using phosphorus oxybromide (POBr₃).
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Reagents: 4,6-Dihydroxy-2-methyl-5-phenylnicotinonitrile, POBr₃ (excess).
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Solvent: Melt (Neat) or Anisole (high boiling point).
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Catalyst: N,N-Dimethylaniline (trace, optional).
Protocol:
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In a pressure vessel or heavy-walled flask, mix the dry dihydroxy intermediate (10 g) with POBr₃ (25 g, ~2.5 eq per OH).
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Heat the mixture to 140–150 °C . The solids will melt into a dark homogenous oil.
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Maintain temperature for 3–4 hours. Monitor by TLC (the product is significantly less polar than the starting material).
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Quench (Exothermic): Cool to ~60 °C and carefully pour onto crushed ice/water with vigorous stirring.
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Neutralize with solid NaHCO₃ to pH 7–8.
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Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄.[1]
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Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis & Reactivity Pathway Diagram
Figure 1: Synthetic route from precursors to the dibromo-target and downstream functionalization logic.
Reactivity & Regioselectivity Guide
The core value of this molecule lies in the differential reactivity of the two bromine atoms. Understanding the electronic environment is crucial for designing synthetic routes.
Electronic Map
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Position 4 (Br): Located ortho to the electron-withdrawing Cyano (CN) group and para to the Pyridine Nitrogen (if considering resonance). The CN group strongly acidifies this position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
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Position 6 (Br): Located ortho to the Pyridine Nitrogen. While also reactive, steric hindrance from the adjacent 5-Phenyl ring often makes this position less reactive towards nucleophiles compared to Position 4, but highly reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Functionalization Protocols
A. SNAr (Displacement at C4)
Due to the "ortho-cyano effect," amines will preferentially displace the bromine at C4 under mild conditions.
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Conditions: Primary amine (1.1 eq), DIPEA (2.0 eq), THF or Acetonitrile, 60 °C.
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Outcome: 4-Amino-6-bromo-2-methyl-5-phenylnicotinonitrile.
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Why: The Meisenheimer complex at C4 is stabilized by the adjacent nitrile.
B. Suzuki-Miyaura Coupling (C6 Selectivity)
Palladium oxidative addition often favors the C6-Br bond in 2,4-dibromopyridines (analogous to 4,6-dibromo), but the presence of the 3-CN group can shift preference. However, with bulky phosphine ligands, coupling can be directed.
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Conditions: Phenylboronic acid (1.0 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), Toluene/EtOH, 90 °C.
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Note: Careful monitoring is required to prevent bis-coupling.
Safety & Handling (E-E-A-T)
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Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.
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POBr₃ Handling: Phosphorus oxybromide is highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures to prevent thermal runaway.
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Skin Sensitization: Halogenated pyridines are potent sensitizers. Double-gloving (Nitrile) is recommended.
References
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Preparation of Pyridines via Guareschi-Thorpe Condensation
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Bromination of Hydroxypyridines with Phosphorus Oxybromide
- Source: Journal of Heterocyclic Chemistry. "Reactions of 2-hydroxy-3-cyanopyridines with POBr3."
- Context: Validates the melt conditions (140°C)
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Link:
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Regioselectivity in Polyhalogenated Pyridines
- Source: Tetrahedron.
- Context: Supports the claim that the C4-position (ortho to CN) is the primary site for SNAr.
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Link:
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Applications in p38 MAPK Inhibitors
- Source: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 3-Cyano-4,6-diarylpyridines as p38 Inhibitors."
- Context: Establishes the pharmaceutical relevance of the 2-methyl-5-phenyl scaffold.
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Link:
